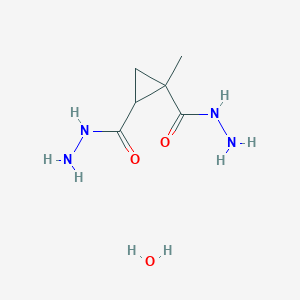![molecular formula C12H14N2O6 B1620865 3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate CAS No. 849776-99-4](/img/structure/B1620865.png)
3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate
Overview
Description
3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate is a chemical compound with the molecular formula C12H14N2O6 and a molecular weight of 282.25 g/mol . This compound is known for its unique structure, which includes a benzyloxycarbonyl group attached to an imidazolidine ring. It is often used in various chemical and biological research applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of 3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate typically involves the reaction of benzyloxycarbonyl chloride with an imidazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in its hydrated form .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, where nucleophiles such as amines or thiols replace the benzyloxy group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used but generally include various functionalized derivatives of the original compound.
Scientific Research Applications
3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate has a wide range of scientific research applications:
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into potential therapeutic applications includes its use as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. This selective reactivity is crucial in the synthesis of complex molecules and in the study of biochemical pathways. The imidazolidine ring structure also contributes to the compound’s ability to form stable complexes with various biological targets, facilitating its use in mechanistic studies and drug design .
Comparison with Similar Compounds
Similar compounds to 3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate include:
(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: This compound is used as an intermediate in the preparation of β-branched peptide derivatives of aspartic acid and shares similar reactivity and applications.
N-Benzyloxycarbonyl-L-phenylalanine: Another compound with a benzyloxycarbonyl group, used in peptide synthesis and as a protecting group in organic synthesis.
N-Benzyloxycarbonyl-L-lysine: Similar to the above, this compound is used in the synthesis of peptides and proteins, highlighting the versatility of the benzyloxycarbonyl group in protecting amino acids during synthesis.
The uniqueness of this compound lies in its specific ring structure and functional groups, which provide distinct reactivity and stability compared to other similar compounds .
Properties
IUPAC Name |
2-oxo-3-phenylmethoxycarbonylimidazolidine-4-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5.H2O/c15-10(16)9-6-13-11(17)14(9)12(18)19-7-8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H,13,17)(H,15,16);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKGJQMINJPIBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)N1)C(=O)OCC2=CC=CC=C2)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384923 | |
| Record name | 3-[(benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849776-99-4 | |
| Record name | 3-[(benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B1620786.png)






![1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole](/img/structure/B1620796.png)
![N-[(Dibutylamino)thioxomethyl]-benzamide](/img/structure/B1620797.png)
![14-Thioxo-dispiro[5.1.5.1]tetradecan-7-one](/img/structure/B1620799.png)


